

ZM 306416 as a VEGFR Inhibitor: A Technical Guide

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Compound of Interest		
Compound Name:	ZM 306416	
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Executive Summary: This document provides a comprehensive technical overview of **ZM 306416** (also known as CB 676475), a small molecule inhibitor primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). **ZM 306416** demonstrates potent inhibitory activity against VEGFR1 (Flt) and VEGFR2 (KDR), key mediators of angiogenesis.[1][2] Notably, it also exhibits significant off-target activity, particularly potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][3] This guide details its mechanism of action, summarizes its quantitative inhibitory profile, provides generalized experimental protocols for its characterization, and visualizes key signaling pathways and workflows relevant to its function. This information is intended to support researchers, scientists, and drug development professionals in evaluating and utilizing **ZM 306416** for preclinical research.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[4][5] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process.[5] VEGF ligands bind to and activate VEGF receptors (VEGFRs), a family of receptor tyrosine kinases (RTKs), on the surface of endothelial cells.[6] This activation triggers downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways, promoting endothelial cell proliferation, migration, survival, and vascular permeability.[7][8]

VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic and angiogenic effects of VEGF.[9] Consequently, inhibiting VEGFR activity has become a



cornerstone of anti-angiogenic cancer therapy.[5][10] **ZM 306416** is a synthetic, cell-permeable compound identified as an inhibitor of VEGFR tyrosine kinases.[2][11] Its primary mechanism involves competing with ATP for the kinase domain of the receptor, thereby blocking autophosphorylation and subsequent downstream signaling. This guide provides an in-depth look at the technical data and methodologies associated with **ZM 306416**.

Chemical and Physical Properties

ZM 306416 is an N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. Its key properties are summarized below.

Property	Value	Reference
Alternate Names	CB 676475	[1][3]
CAS Number	690206-97-4	[2]
Molecular Formula	C16H13CIFN3O2	[2][11]
Molecular Weight	333.74 g/mol	[1][2][11]
Appearance	Off-white solid	[11]
Solubility	Soluble in DMSO (e.g., to 10 mM or ≥33.4 mg/mL) and Ethanol (e.g., 1-2.85 mg/mL); Insoluble in water.	[2][11]
Purity	>98%	

Mechanism of Action

ZM 306416 functions as a multi-kinase inhibitor, with primary activity against VEGFRs and potent activity against EGFR.

VEGFR Inhibition

ZM 306416 targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This competitive inhibition prevents receptor autophosphorylation upon ligand binding, a critical step for activating downstream signaling pathways that lead to angiogenesis.[10] The



compound inhibits both major VEGFR isoforms, VEGFR1 (Flt) and VEGFR2 (KDR).[1][2][3] By blocking VEGFR signaling, **ZM 306416** can inhibit endothelial cell proliferation and reduce angiogenesis.[9][12]

Off-Target Kinase Inhibition

A key characteristic of **ZM 306416** is its potent inhibition of EGFR, with reported IC50 values significantly lower than those for VEGFRs (<10 nM).[1][2][3][10] This makes it a dual inhibitor and an important consideration for experimental design and data interpretation. The compound also shows inhibitory activity against other tyrosine kinases, including Src and Abl, at submicromolar to low micromolar concentrations.[1][3]

Downstream Signaling Effects

Consistent with its mechanism as a VEGFR inhibitor, **ZM 306416** has been shown to have marked inhibitory effects on the phosphorylation of downstream signaling molecules.[2] Specifically, treatment with **ZM 306416** reduces the phosphorylation of VEGFR2 (at residue Y1214) and inhibits the steady-state phosphorylation of p42/44 MAPK (ERK1/2) without affecting the total expression levels of these proteins.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of **ZM 306416** has been quantified against various kinases and in cellular assays. The reported half-maximal inhibitory concentrations (IC50) can vary between studies, as summarized below.

Table 1: Kinase Inhibition Profile of ZM 306416



Target Kinase	Receptor Subtype	IC50 Value	Reference
VEGFR	VEGFR1 (Flt)	0.33 μΜ	[1]
	VEGFR1 (Flt)	2 μΜ	[3]
	VEGFR2 (KDR)	100 nM	[3]
	General VEGFR	0.67 μΜ	[2]
EGFR	-	<10 nM	[1][2][3][10]
Src	-	0.33 μΜ	[1]

| Abl | - | 1.3 μM |[1][3] |

Table 2: Cellular Activity of ZM 306416

Cell Line	Assay Type	IC50 Value	Reference
H3255 (NSCLC)	Antiproliferation	0.09 μΜ	[1][3]
HCC4011 (NSCLC)	Antiproliferation	0.072 μΜ	[1][3]
A549 (NSCLC, wt EGFR)	Antiproliferation	>10 μM	[3]

| H2030 (NSCLC, wt EGFR) | Antiproliferation | >10 μM |[3] |

Experimental Protocols

The following sections describe generalized, representative protocols for assessing the activity of **ZM 306416**. These are based on standard methodologies in the field.[13][14][15][16]

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of **ZM 306416** against a specific tyrosine kinase (e.g., VEGFR-2).

Materials:



- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- ZM 306416 (dissolved in DMSO)
- Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[14]
- [y-32P]ATP or [y-33P]ATP
- 96-well plates
- Phosphocellulose filter paper or membrane
- Scintillation counter and fluid
- · Phosphoric acid wash solution

Procedure:

- Prepare serial dilutions of ZM 306416 in DMSO and then dilute further in kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.
- In a 96-well plate, add the recombinant VEGFR-2 kinase and the peptide substrate to each well containing the kinase buffer.
- Add the diluted ZM 306416 or DMSO control to the appropriate wells and pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding [y-32P]ATP to each well.[17] The final ATP concentration should be close to its Km for the kinase, if known.
- Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
- Stop the reaction by adding a solution like 3% phosphoric acid.
- Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.



- Wash the filter mat multiple times with phosphoric acid to remove unincorporated [y-32P]ATP.
- Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.

Data Analysis:

- Calculate the percentage of kinase activity for each ZM 306416 concentration relative to the DMSO control.
- Plot the percentage of inhibition versus the log of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay

This protocol measures the effect of **ZM 306416** on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[18][19][20]

Materials:

- HUVECs
- Endothelial cell growth medium (EGM) with supplements
- Basal medium (EBM) with low serum (e.g., 0.5-1% FBS)
- · Recombinant human VEGF-A
- ZM 306416 (dissolved in DMSO)
- 96-well cell culture plates
- BrdU or ³H-thymidine incorporation assay kit, or a reagent for measuring cell viability (e.g., MTT, WST-1, or resazurin).
- Plate reader (colorimetric, fluorometric, or luminometric)

Procedure:



- Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight in full growth medium.
- Starve the cells by replacing the medium with a low-serum basal medium for 4-6 hours to synchronize them.
- Prepare a dilution series of ZM 306416 in the low-serum medium.
- Treat the cells with the ZM 306416 dilutions for 1-2 hours prior to stimulation. Include a
 DMSO-only vehicle control.
- Stimulate the cells by adding VEGF-A (e.g., 20 ng/mL) to all wells except for the unstimulated control.
- Incubate the cells for 24-48 hours.
- Assess cell proliferation. If using ³H-thymidine, add it to the culture for the final 4-18 hours of incubation. Then, harvest the cells onto filter mats and measure radioactivity. If using a colorimetric assay like MTT, add the reagent for the final 2-4 hours, then add solubilizer and read the absorbance.

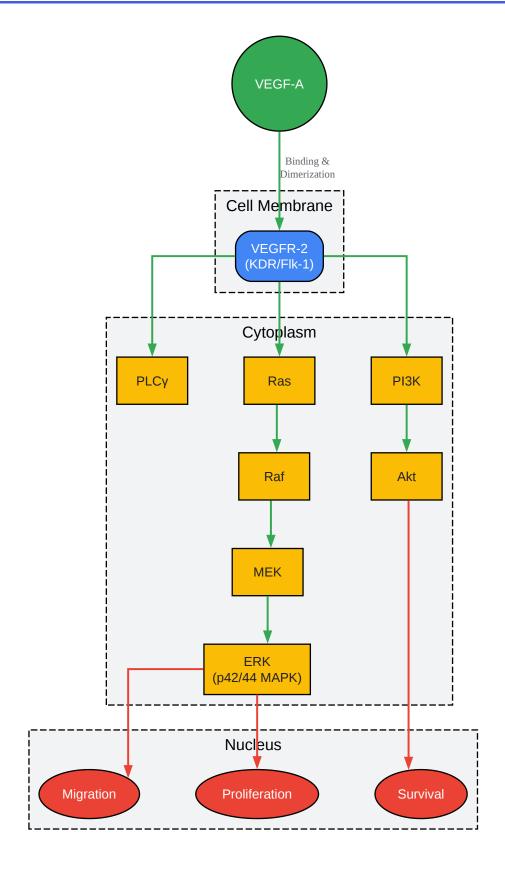
Data Analysis:

- Subtract the background reading from the unstimulated wells.
- Calculate the percentage of proliferation for each ZM 306416 concentration relative to the VEGF-stimulated, DMSO-treated control.
- Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50 value.

Visualization of Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to **ZM 306416**.

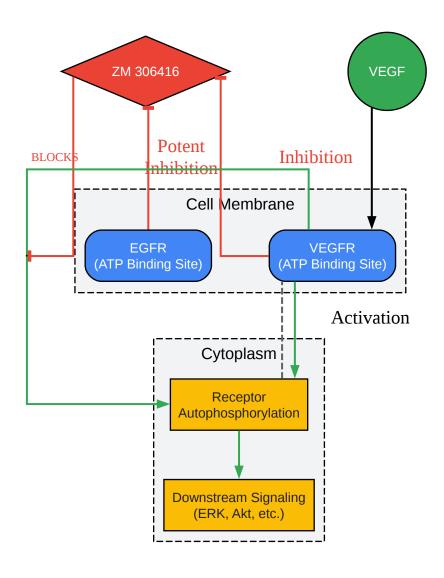




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Caption: Simplified VEGFR-2 signaling cascade leading to key angiogenic responses.

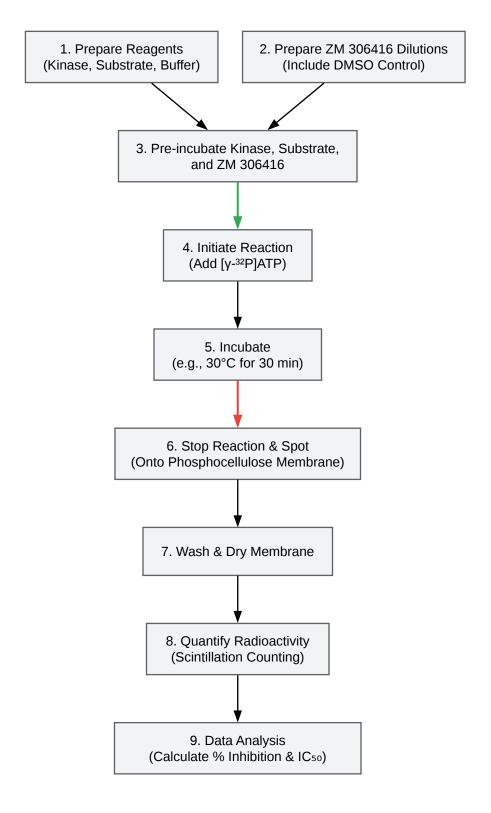




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Caption: Mechanism of action for ZM 306416 as a dual VEGFR and EGFR inhibitor.





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Caption: Generalized workflow for an in vitro radiometric kinase inhibition assay.

Summary and Conclusion



ZM 306416 is a multi-targeted kinase inhibitor with primary activity against VEGFR1 and VEGFR2, and highly potent off-target activity against EGFR.[1][3] Its ability to block the ATP-binding site of these receptors leads to the inhibition of downstream signaling cascades, such as the MAPK pathway, and a subsequent reduction in endothelial cell proliferation.[1][2] While its dual specificity presents a challenge for dissecting the precise effects of VEGFR inhibition alone, it also makes **ZM 306416** a useful tool for studying the combined roles of these pathways in angiogenesis and cancer biology. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to design and interpret studies utilizing this compound. Careful consideration of its polypharmacology is critical for the accurate interpretation of experimental outcomes.

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